(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS number
(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS number
An In-depth Technical Guide to (2-Butyl)triphenylphosphonium Bromide
Abstract: This technical guide provides a comprehensive overview of (sec-butyl)triphenylphosphonium bromide (CAS Number: 3968-92-1), a crucial reagent in modern organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic routes, and primary applications, with a detailed focus on its role in the Wittig reaction for the formation of substituted alkenes. Methodologies for ylide generation and subsequent olefination are presented with an emphasis on the mechanistic underpinnings and practical considerations for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonium salt in their synthetic endeavors.
Introduction to Phosphonium Salts
Phosphonium salts are a class of organophosphorus compounds with the general structure [PR₄]⁺X⁻. They are pivotal intermediates in organic chemistry, most notably as precursors to phosphorus ylides for the Wittig reaction. The specific nature of the four organic residues (R groups) on the phosphorus atom dictates the reactivity and steric influence of the resulting ylide. (sec-Butyl)triphenylphosphonium bromide, featuring a secondary alkyl group, is specifically employed to introduce a sec-butylidene moiety onto a carbonyl compound, a transformation that is fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in research and development. (sec-Butyl)triphenylphosphonium bromide is distinguished by the CAS number 3968-92-1.[1][2] It is a stereoisomer of the more common n-butyltriphenylphosphonium bromide (CAS: 1779-51-7).[3][4][5]
Below is a summary of its key properties:
| Property | Value | Source |
| CAS Number | 3968-92-1 | PubChem[1] |
| Molecular Formula | C₂₂H₂₄BrP | PubChem[1] |
| Molecular Weight | 399.3 g/mol | PubChem[1] |
| Appearance | White to off-white solid/powder | Thermo Fisher Scientific[2] |
| IUPAC Name | butan-2-yl(triphenyl)phosphanium bromide | PubChem[1] |
| Solubility | Soluble in water and polar organic solvents. | Thermo Fisher Scientific[2] |
| Sensitivity | Hygroscopic; absorbs moisture from the air. | Thermo Fisher Scientific[2] |
Caption: Structure of the phosphonium cation and bromide anion.
Synthesis of (sec-Butyl)triphenylphosphonium Bromide
The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. The most direct and widely used method is the quaternization of a phosphine with an alkyl halide.
Synthetic Pathway
The preparation involves a bimolecular nucleophilic substitution (Sₙ2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide, typically 2-bromobutane.
Caption: General workflow for the synthesis of the title compound.
Experimental Considerations
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Causality of Choice: Triphenylphosphine is an excellent nucleophile for this reaction due to the electron-donating properties of the phenyl groups and the accessibility of the phosphorus lone pair.
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Reaction Inefficiency: It is important to note that Sₙ2 reactions with secondary halides, such as 2-bromobutane, can be less efficient than with primary halides due to increased steric hindrance at the reaction center.[6] This can lead to longer reaction times or the need for higher temperatures to achieve a satisfactory yield.
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Purification: The resulting phosphonium salt typically precipitates from the nonpolar solvent upon cooling and can be purified by filtration and washing with a non-polar solvent like ether to remove unreacted starting materials.[7]
Core Application: The Wittig Reaction
The paramount application of (sec-butyl)triphenylphosphonium bromide is as a precursor to the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction.[6][8] This reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[6]
Mechanism: From Salt to Alkene
The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base, as the pKa of the alpha-proton is relatively high. The resulting ylide is a resonance-stabilized species that acts as the key nucleophile.
Caption: Mechanism of the Wittig reaction using a phosphonium salt.
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Ylide Formation: The sec-butyl group makes this an unstabilized ylide, as there are no adjacent electron-withdrawing groups to delocalize the negative charge on the carbanion resonance form.[9] Unstabilized ylides are highly reactive and typically favor the formation of (Z)-alkenes, especially under salt-free conditions at low temperatures.[6][9]
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Intermediate Formation: Modern understanding of the mechanism favors a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate.[9][10]
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Product Formation: This intermediate rapidly collapses in a reverse [2+2] cycloaddition to yield the final alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[10]
Protocol: Stereoselective Alkene Synthesis
This protocol outlines the in situ generation of the ylide from (sec-butyl)triphenylphosphonium bromide and its subsequent reaction with an aldehyde.
Materials:
-
(sec-Butyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Aldehyde (R'-CHO)
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Anhydrous reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, suspend (sec-butyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in the reaction vessel.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe.[11] The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Scientific Rationale: Low temperature is crucial for controlling the reactivity of the unstabilized ylide and maximizing kinetic control, which favors the formation of the (Z)-alkene.[9]
-
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir for an additional 1-18 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.
Other Applications
While its primary role is as a Wittig reagent, phosphonium salts, in general, can function as phase transfer catalysts (PTCs).[3][8] They facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction occurs. However, this application is more extensively documented for the n-butyl isomer.[3][8][12] The bulky nature of the triphenyl and sec-butyl groups may also lend it utility as a latent catalyst in the formulation of high-performance polymers, epoxy resins, and powder coatings, where it can promote cross-linking upon thermal activation.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of (sec-butyl)triphenylphosphonium bromide is essential for laboratory safety.
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Hazards: The compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[2]
-
Storage: The material is hygroscopic and should be stored under an inert atmosphere in a tightly closed container in a cool, dry place.[2] Exposure to moisture can compromise the reagent's integrity.
-
First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[2] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if symptoms persist.
Conclusion
(sec-Butyl)triphenylphosphonium bromide is a specialized but valuable phosphonium salt for organic synthesis. Its primary utility lies in its role as a precursor for an unstabilized Wittig reagent, enabling the synthesis of (Z)-disubstituted alkenes from carbonyls with a sec-butylidene group. A thorough understanding of its properties, the mechanism of the Wittig reaction, and precise experimental control are key to harnessing its synthetic potential in the development of novel chemical entities.
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